![molecular formula C9H13N3O2 B1467455 Ethyl 2-[(pyrimidin-2-ylmethyl)amino]acetate CAS No. 1249932-24-8](/img/structure/B1467455.png)

Ethyl 2-[(pyrimidin-2-ylmethyl)amino]acetate

Übersicht

Beschreibung

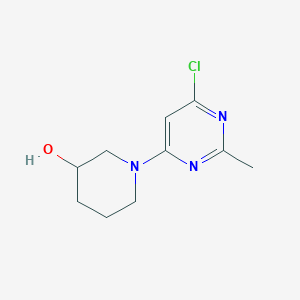

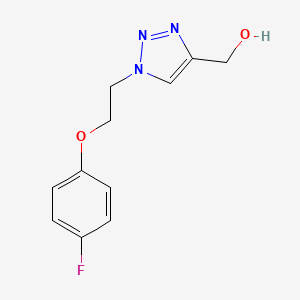

Ethyl 2-[(pyrimidin-2-ylmethyl)amino]acetate is a chemical compound with the molecular formula C9H13N3O2 . It is a derivative of pyrimidine, which is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .

Synthesis Analysis

The synthesis of 2-aminopyrimidine derivatives, which includes Ethyl 2-[(pyrimidin-2-ylmethyl)amino]acetate, involves several steps. These steps include ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . The synthesis process is efficient, facile, and eco-friendly .Molecular Structure Analysis

The molecular structure of Ethyl 2-[(pyrimidin-2-ylmethyl)amino]acetate consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3. The pyrimidine ring is attached to a methyl group and an ethyl acetate group .Physical And Chemical Properties Analysis

Ethyl 2-[(pyrimidin-2-ylmethyl)amino]acetate has a molecular weight of 195.22 . It is recommended to be stored in a dark place, in an inert atmosphere, at 2-8°C . The compound is solid or semi-solid or liquid in physical form .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry: Antifibrotic Drug Development

Ethyl 2-[(pyrimidin-2-ylmethyl)amino]acetate derivatives have been synthesized and evaluated for their antifibrotic activities. These compounds have shown promise in inhibiting the expression of collagen and hydroxyproline in cell culture, indicating potential as novel antifibrotic drugs .

Organic Synthesis: Intermediate for Heterocyclic Compounds

This compound serves as a versatile intermediate in the synthesis of novel heterocyclic compounds, which are crucial in developing pharmaceuticals with a wide range of biological activities .

Pharmacology: Study of Pharmacological Activities

The pyrimidine moiety in Ethyl 2-[(pyrimidin-2-ylmethyl)amino]acetate is a privileged structure in medicinal chemistry, known to exhibit diverse pharmacological activities including antimicrobial, antiviral, and antitumor properties .

Chemical Biology: Library Construction

In chemical biology, this compound is used to construct libraries of novel heterocyclic compounds. Such libraries are essential for screening and identifying new biologically active molecules .

Biochemistry: Enzyme Inhibition Studies

Ethyl 2-[(pyrimidin-2-ylmethyl)amino]acetate derivatives can be designed to target specific enzymes, aiding in the study of enzyme inhibition and the development of enzyme inhibitors .

Material Science: Organic Electronic Materials

The pyrimidine ring in Ethyl 2-[(pyrimidin-2-ylmethyl)amino]acetate can be utilized in the design of organic electronic materials due to its electronic properties, contributing to advancements in organic electronics .

Safety and Hazards

The safety information for Ethyl 2-[(pyrimidin-2-ylmethyl)amino]acetate indicates that it has a GHS07 signal word, which means “Warning”. The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Zukünftige Richtungen

While specific future directions for Ethyl 2-[(pyrimidin-2-ylmethyl)amino]acetate are not mentioned in the search results, there is a general need for the development of new pyrimidines as anti-inflammatory agents . This suggests that Ethyl 2-[(pyrimidin-2-ylmethyl)amino]acetate and similar compounds could be subjects of future research in this area.

Eigenschaften

IUPAC Name |

ethyl 2-(pyrimidin-2-ylmethylamino)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2/c1-2-14-9(13)7-10-6-8-11-4-3-5-12-8/h3-5,10H,2,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPFWANBRJYORBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNCC1=NC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-ethyl-N-[(oxan-4-yl)methyl]piperidin-4-amine](/img/structure/B1467374.png)

![4-(chloromethyl)-1-[(2,5-dimethylphenyl)methyl]-1H-1,2,3-triazole](/img/structure/B1467376.png)

![4-(chloromethyl)-1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazole](/img/structure/B1467381.png)

![[1-(4-chloro-3-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467382.png)

![2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B1467383.png)

![2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B1467386.png)

![[1-(4-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467388.png)

![2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B1467389.png)